2-(3-bromo-4-methylphenyl)-N-(1-cyano-1-methylethyl)acetamide
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Overview
Description
2-(3-bromo-4-methylphenyl)-N-(1-cyano-1-methylethyl)acetamide is an organic compound that features a brominated aromatic ring, a cyano group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of ammonium bromide and oxone as reagents to achieve the bromination of secondary alcohols, which can then be converted into the desired acetamide .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-bromo-4-methylphenyl)-N-(1-cyano-1-methylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the cyano group or other functional groups.
Substitution: The bromine atom on the aromatic ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(3-bromo-4-methylphenyl)-N-(1-cyano-1-methylethyl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of specialty chemicals or materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(3-bromo-4-methylphenyl)-N-(1-cyano-1-methylethyl)acetamide involves its interaction with specific molecular targets. The brominated aromatic ring and cyano group can participate in binding interactions with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-1-(4-fluorophenyl)ethanone
- 2-bromo-1-(3-fluorophenyl)ethanone
- 2-bromo-1-(4-chlorophenyl)ethanone
Uniqueness
2-(3-bromo-4-methylphenyl)-N-(1-cyano-1-methylethyl)acetamide is unique due to the presence of both a brominated aromatic ring and a cyano group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(3-bromo-4-methylphenyl)-N-(2-cyanopropan-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O/c1-9-4-5-10(6-11(9)14)7-12(17)16-13(2,3)8-15/h4-6H,7H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLZRSWYQEUSMKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(=O)NC(C)(C)C#N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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